N-Thiazol-2-yl-succinamic acid
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Overview
Description
N-Thiazol-2-yl-succinamic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
N-Thiazol-2-yl-succinamic acid, also known as N-(thiazol-2-yl)benzenesulfonamides, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets by combining thiazole and sulfonamide, groups with known antibacterial activity . It exhibits potent antibacterial activity in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It’s known that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the molecular and cellular levels.
Action Environment
It’s known that the compound’s antibacterial activity is influenced by the presence of thiazole and sulfonamide moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Thiazol-2-yl-succinamic acid typically involves the reaction of thiazole derivatives with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Thiazol-2-yl-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-Thiazol-2-yl-succinamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-Thiazol-2-yl-succinamic acid is unique due to its versatile chemical reactivity and wide range of applications. Unlike some similar compounds, it can undergo multiple types of chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGZMBKMJRZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292202 |
Source
|
Record name | N-Thiazol-2-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-00-3 |
Source
|
Record name | 19692-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Thiazol-2-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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